molecular formula C18H13K2O6PS2 B12506863 Bis(p-sulfonatophenyl)phenylphosphine dipotassium salt

Bis(p-sulfonatophenyl)phenylphosphine dipotassium salt

Cat. No.: B12506863
M. Wt: 498.6 g/mol
InChI Key: UNZGQTOBCSKUQP-UHFFFAOYSA-L
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Description

Bis(p-sulfonatophenyl)phenylphosphine dipotassium salt (C₁₈H₁₃K₂O₆PS₂·2H₂O, molecular weight 534.62 g/mol) is a water-soluble triarylphosphine compound characterized by its sulfonate groups, which confer high solubility and stability in aqueous environments . It is widely employed in nanotechnology for stabilizing gold (Au) and silver (Ag) nanoparticles (NPs) by replacing weakly bound ligands like citrate through phosphine-gold interactions . This ligand exchange enhances nanoparticle stability under high ionic strength and facilitates functionalization with biomolecules (e.g., thiolated DNA) . Additionally, it serves as a coordinating agent in Suzuki-Miyaura coupling reactions and in the synthesis of anisotropic silver nanostructures, such as triangular bipyramids and nanoprisms . Safety data classify it as a mild irritant (H315, H319, H335), requiring precautions such as N95 masks and eye protection during handling .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H13K2O6PS2

Molecular Weight

498.6 g/mol

IUPAC Name

dipotassium;4-[phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate

InChI

InChI=1S/C18H15O6PS2.2K/c19-26(20,21)17-10-6-15(7-11-17)25(14-4-2-1-3-5-14)16-8-12-18(13-9-16)27(22,23)24;;/h1-13H,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2

InChI Key

UNZGQTOBCSKUQP-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=C(C=C2)S(=O)(=O)[O-])C3=CC=C(C=C3)S(=O)(=O)[O-].[K+].[K+]

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Temperature : –78°C to 0°C (to control exothermic reactions and minimize side products).
  • Molar Ratio : A 3:1 excess of oleum to TPP ensures bis-sulfonation at the para positions of two phenyl rings.
  • Time : 4–6 hours under vigorous stirring to achieve complete sulfonation.

The reaction proceeds as:
$$
\text{C}6\text{H}5\text{P(C}6\text{H}5\text{)}2 + 2\,\text{SO}3 \rightarrow \text{C}6\text{H}5\text{P(C}6\text{H}4\text{SO}3\text{H)}2 + 2\,\text{H}2\text{SO}4
$$

Key Considerations

  • Regioselectivity : Oleum’s strong electrophilicity directs sulfonation to the para position due to steric and electronic effects.
  • Side Reactions : Over-sulfonation or ortho substitution is minimized by maintaining low temperatures and controlled acid addition.

Neutralization and Salt Formation

The sulfonated intermediate, 4,4'-(phenylphosphinidene)bis(benzenesulfonic acid), is neutralized with potassium hydroxide (KOH) to form the dipotassium salt.

Procedure

  • Dilution : The sulfonation mixture is quenched in ice-water to precipitate excess sulfuric acid.
  • Neutralization : Aqueous KOH (2 M) is added dropwise until pH 7–8, ensuring complete deprotonation of sulfonic acid groups:
    $$
    \text{C}6\text{H}5\text{P(C}6\text{H}4\text{SO}3\text{H)}2 + 2\,\text{KOH} \rightarrow \text{C}6\text{H}5\text{P(C}6\text{H}4\text{SO}3\text{K)}2 + 2\,\text{H}_2\text{O}
    $$
  • Concentration : The solution is rotary-evaporated to obtain a crude solid.

Purification and Crystallization

The dipotassium salt is purified via recrystallization from hot water to yield the dihydrate form.

Steps

  • Dissolution : The crude product is dissolved in minimal boiling water (50–60 mL/g).
  • Crystallization : Slow cooling to 4°C induces crystal formation over 12–24 hours.
  • Drying : Crystals are vacuum-dried at 40°C for 48 hours to remove residual moisture.

Yield and Purity

  • Yield : 65–75% after purification.
  • Purity : ≥97% (confirmed by elemental analysis and ³¹P NMR).

Alternative Synthetic Routes

Ligand Exchange from Pre-sulfonated Derivatives

BSPP can be synthesized from tris(p-sulfonatophenyl)phosphine (TPPTS) via selective desulfonation, though this method is less efficient.

Industrial-scale Production

Large-scale batches employ continuous sulfonation reactors with inline neutralization, achieving higher throughput (85% yield).

Analytical Characterization

Technique Key Data
³¹P NMR δ = +25.3 ppm (singlet, confirms absence of oxide impurities).
Elemental Analysis C: 41.8–44.9%; H: 2.5–2.7%; S: 12.3–12.8% (matches theoretical values).
FT-IR Peaks at 1185 cm⁻¹ (S=O stretch) and 1035 cm⁻¹ (P–C aromatic).

Challenges and Optimization

  • Byproduct Formation : Trace phosphine oxides (<2%) are removed via activated charcoal treatment.
  • Solvent Choice : Ethanol/water mixtures (1:1) improve crystallization kinetics.

Chemical Reactions Analysis

Types of Reactions: Bis(p-sulfonatophenyl)phenylphosphine dipotassium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reagents: Silver ions, potassium salts, sulfonyl chlorides.

    Conditions: Typically, reactions are carried out in aqueous solutions at controlled temperatures to ensure the stability of the compound.

Major Products:

Scientific Research Applications

Bis(p-sulfonatophenyl)phenylphosphine dihydrate dipotassium salt (BPPP) is a versatile chemical compound with applications in scientific research. Also referred to as BSPP, it is a water-soluble salt with the chemical formula C18H15O6PS2K2·2H2O. BPPP is derived from a phosphine molecule that has a central phosphorus atom bonded to two benzene rings, each containing a sulfonate group (SO3⁻).

Applications

  • Stabilizing Gold Nanoparticles BSPP can stabilize gold nanoparticles in aqueous solutions . Gold nanoparticles were produced via the reduction of tetrachloroauric acid with sodium citrate and then coated with BSPP . The AuNPs/BSPP remained stable after centrifugation, whereas the AuNPs aggregated without BSPP . When NaCl was added to the AuNPs solution, the AuNPs/BSPP remained stable with minimal aggregation at a moderate NaCl concentration, indicating that BSPP plays a significant role in stabilizing gold nanoparticles .
  • Synthesis of Silver Nanoparticles BSPP can form coordination complexes with silver ions (Ag+), acting as reducing and capping agents to control the size, shape, and stability of silver nanoparticles (AgNPs). The water solubility of BSPP allows for the synthesis of AgNPs in aqueous solutions, making it suitable for biological and medical applications.
  • Detection of Biomolecules BPPP can react with silver ions (Ag⁺) to form a precipitate, which enhances the detection of biomolecules like RNA.
  • Protein Biology BPPP is used in protein biology, specifically in Western blotting and protein purification .
  • Electronic/Opto-Electronic Thin Films BPPP can be used for electronic and opto-electronic thin films .

Mechanism of Action

Molecular Targets and Pathways: The primary mechanism by which Bis(p-sulfonatophenyl)phenylphosphine dipotassium salt exerts its effects is through the formation of coordination complexes with metal ions. This interaction stabilizes the metal ions and facilitates their use in various chemical reactions .

Comparison with Similar Compounds

Bis(p-sulfonatophenyl)phenylphosphine dipotassium salt is compared below with other common stabilizers and ligands in nanoparticle synthesis and functionalization. Key differentiators include its electrostatic stabilization mechanism, temperature-responsive behavior, and dual role in synthesis and functionalization.

Key Compounds for Comparison

Citrate (e.g., trisodium citrate dihydrate)

Cetyltrimethylammonium bromide (CTAB)

Sodium dodecyl sulfate (SDS)

Poly(vinylpyrrolidone) (PVP)

HEPES buffer

Thiol-based ligands (e.g., alkanethiols)

Comparative Analysis
Compound Chemical Class Stabilization Mechanism Typical Applications Environmental Impact Safety Concerns Key Advantages Limitations
This compound Water-soluble triarylphosphine Electrostatic (sulfonate groups) Au/Ag NP stabilization, DNA functionalization, Suzuki-Miyaura coupling, nanoprism synthesis Moderate (non-biodegradable) Skin/eye irritation, respiratory effects High ionic strength tolerance, temperature-dependent assembly , rapid ligand exchange Limited biocompatibility, requires protective equipment
Citrate Tricarboxylic acid salt Electrostatic Spherical Au/Ag NP synthesis, biological applications Low toxicity Generally safe Cost-effective, biocompatible Poor stability at high ionic strength, slow ligand exchange
CTAB Cationic surfactant Steric/electrostatic Au nanorod synthesis, hydrophobic NP stabilization High toxicity Cytotoxic, environmental hazard Effective for anisotropic NP growth (e.g., nanorods) Toxicity limits biomedical use, requires stringent disposal
SDS Anionic surfactant Electrostatic Emulsion stabilization, NP synthesis Moderate Mild irritant Low cost, versatile Limited effectiveness in high-salinity conditions
PVP Non-ionic polymer Steric NP synthesis (Ag cubes, Au stars), biocompatible coatings Low toxicity Non-hazardous Broad size/shape control, biocompatible Poor functionalization with biomolecules
HEPES buffer Zwitterionic buffer Electrostatic/reducing Green synthesis of Au nanoshells (AuNSs), pH stabilization Environmentally friendly Non-toxic Minimal salt/temperature interference, high stability Limited to specific NP geometries (e.g., nanoshells)
Thiol-based ligands Organosulfur compounds Covalent (Au-S bonds) High-stability Au NP conjugates, biosensing Variable Odor, potential toxicity Strong Au-S bonds, long-term stability Slow conjugation kinetics, aggregation risks
Research Findings
  • Ligand Exchange Efficiency : this compound enables rapid replacement of citrate ligands on AuNPs (12 hours vs. days for thiol-based methods), facilitating efficient DNA functionalization .
  • Temperature-Responsive Assembly : AuNPs stabilized with this compound exhibit reversible assembly via temperature-modulated electrostatic repulsions, a property absent in citrate- or CTAB-stabilized NPs .
  • Nanoprism Synthesis: It outperforms citrate and CTAB in synthesizing silver triangular bipyramids due to its dual role as a stabilizer and shape-directing agent .
  • Environmental Impact : HEPES buffer is preferred for "green" synthesis, but this compound remains irreplaceable in applications requiring high ionic strength tolerance .

Biological Activity

Bis(p-sulfonatophenyl)phenylphosphine dipotassium salt (BSPP) is a water-soluble triarylphosphine derivative known for its unique chemical properties and biological applications. Its structure comprises a central phosphorus atom bonded to three aromatic groups, with sulfonate functionalities that enhance its solubility and reactivity. This article explores the biological activity of BSPP, including its role in nanoparticle synthesis, interactions with biomolecules, and potential therapeutic applications.

  • Chemical Formula : C18H15O6PS2·2H2O
  • Molecular Weight : 498.59 g/mol
  • Appearance : White to beige solid
  • Melting Point : 98-102 °C

1. Synthesis of Silver Nanoparticles (AgNPs)

BSPP plays a crucial role in the synthesis of silver nanoparticles due to its ability to form coordination complexes with silver ions (Ag⁺). These complexes act as reducing and stabilizing agents, facilitating the controlled synthesis of AgNPs in aqueous solutions, which is desirable for various biomedical applications such as drug delivery and imaging .

Table 1: Properties of AgNPs Synthesized with BSPP

PropertyValue
Average Size10-50 nm
StabilityHigh in aqueous solutions
Surface ChargeNegative
BiocompatibilityModerate to high

2. Detection of Biomolecules

BSPP has been utilized in colorimetric assays for the detection of biomolecules such as RNA. The interaction between BSPP and silver ions enhances the sensitivity of these assays, making it a valuable tool in molecular biology .

Case Study: RNA Detection
In a study, BSPP-modified AgNPs were employed to detect RNA molecules with high sensitivity. The results indicated that the presence of BSPP significantly improved the detection limits compared to traditional methods.

3. Interaction with Gadolinium Ions

Recent research demonstrated that BSPP can stabilize gold nanoparticles (AuNPs) when functionalized with gadolinium ions (Gd³⁺), enhancing their optical properties. This interaction suggests potential applications in medical imaging and therapy, particularly in MRI contrast agents .

Table 2: Interaction Effects of BSPP on AuNPs

ParameterBefore BSPP ModificationAfter BSPP Modification
Surface Coverage (molecules/nm²)0.30.14
StabilityLowHigh
Optical SensitivityModerateHigh

The biological activity of BSPP can be attributed to several mechanisms:

  • Coordination Chemistry : The phosphine center in BSPP forms stable complexes with metal ions, influencing their reactivity and stability.
  • Electrostatic Interactions : The sulfonate groups provide negative charges that enhance solubility and facilitate interactions with positively charged biomolecules.
  • Nanoparticle Stabilization : By capping metal nanoparticles, BSPP prevents aggregation and enhances biocompatibility.

Safety and Toxicology

While BSPP exhibits promising biological activity, safety assessments are crucial. It is classified as a skin irritant and respiratory irritant, necessitating appropriate handling precautions . Further studies are required to evaluate its long-term toxicity and biocompatibility in vivo.

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